Cas no 33694-79-0 (4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde)
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl-
- 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
- 4-Bromo-1-methyl-1H-pyrrole-2-carboxaldehyde
- MFCD24674290
- BBL033385
- CS-0117595
- EN300-1696678
- 843-994-9
- Z1511750481
- VEEDIVXHCKQZMS-UHFFFAOYSA-N
- 4-BROMO-1-METHYLPYRROLE-2-CARBALDEHYDE
- n-methyl-4-bromo-2-pyrrole-carboxaldehyde
- VS-12030
- STL374127
- AKOS015832788
- AT16228
- 33694-79-0
- SY237299
- IBA69479
- SCHEMBL5393454
- N-Methyl-4-bromo-2-pyrrolecarboxaldehyde
- 4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde
-
- MDL: MFCD24674290
- Inchi: 1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3
- InChI Key: VEEDIVXHCKQZMS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)N(C)C=1
Computed Properties
- Exact Mass: 186.96328g/mol
- Monoisotopic Mass: 186.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 22Ų
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007308-5g |
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 97% | 5g |
$676.70 | 2023-09-02 | |
| Alichem | A109007308-10g |
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 97% | 10g |
$897.13 | 2023-09-02 | |
| Alichem | A109007308-25g |
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 97% | 25g |
$1366.80 | 2023-09-02 | |
| TRC | B699343-25mg |
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde |
33694-79-0 | 25mg |
$ 408.00 | 2023-04-18 | ||
| TRC | B699343-50mg |
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde |
33694-79-0 | 50mg |
$ 787.00 | 2023-04-18 | ||
| TRC | B699343-100mg |
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde |
33694-79-0 | 100mg |
$ 1275.00 | 2023-04-18 | ||
| Chemenu | CM362077-1g |
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-1696678-1g |
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 95% | 1g |
$370.0 | 2023-09-20 | |
| Enamine | EN300-1696678-5g |
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 95% | 5g |
$934.0 | 2023-09-20 | |
| Enamine | EN300-1696678-10g |
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |
33694-79-0 | 95% | 10g |
$1500.0 | 2023-09-20 |
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde
1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl
The compound 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl (CAS No. 33694-79-0) is a valuable organic chemical that has garnered significant attention in recent years due to its unique properties and diverse applications. This compound belongs to the class of pyrrole derivatives, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrrole ring with a carboxaldehyde group at the 2-position and a bromine atom at the 4-position, along with a methyl group attached to the nitrogen atom at position 1. These structural features contribute to its reactivity and functionality.
Recent studies have highlighted the potential of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, its aldehyde group can undergo various condensation reactions, such as the formation of imines or enamines, which are crucial in medicinal chemistry. Additionally, the bromine atom at the 4-position provides an excellent site for substitution reactions, enabling the introduction of diverse functional groups that can enhance bioavailability or target specificity.
In the field of agrochemistry, this compound has been investigated for its potential as a herbicide or fungicide. The pyrrole ring is known for its ability to interact with biological systems, and modifications to this structure can significantly influence its activity. Recent experiments have demonstrated that 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl exhibits moderate activity against certain plant pathogens, suggesting its potential role in crop protection.
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl has been optimized through various routes. One common method involves the bromination of a methyl-substituted pyrrole derivative followed by oxidation to introduce the aldehyde group. This process typically requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored alternative synthetic pathways using catalytic methods or microwave-assisted synthesis to improve efficiency and reduce environmental impact.
From a toxicological perspective, understanding the safety profile of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl is essential for its application in pharmaceuticals and agrochemicals. Recent studies have focused on assessing its acute and chronic toxicity in animal models. Results indicate that while it exhibits low toxicity at therapeutic doses, further investigations are needed to evaluate long-term effects and potential genotoxicity.
In conclusion, 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl (CAS No. 33694-79-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for further research and development. As advancements in synthetic methodologies and biological studies continue to unfold, this compound is expected to play an increasingly important role in the creation of novel drugs and agrochemicals.
33694-79-0 (4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)